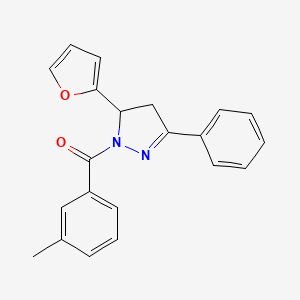

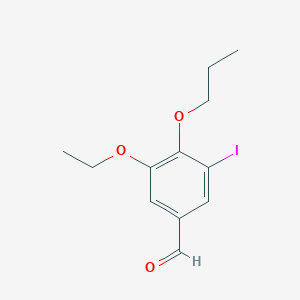

![molecular formula C21H22ClN3OS B2512087 N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-04-4](/img/structure/B2512087.png)

N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" is a derivative of sulfanyl acetamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfanyl acetamide derivatives and their synthesis, molecular structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multiple steps, starting with the preparation of a core moiety followed by various substitutions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and final substitution with electrophiles . Similarly, another study describes the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide through a process of esterification, conversion to hydrazides, and subsequent reactions to achieve the target compounds . These methods could potentially be adapted for the synthesis of "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" by altering the substituents used in the final steps.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures of a similar compound were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The study also analyzed the effects of rehybridization and hyperconjugation on the molecule's structure, revealing the presence of inter and intra-molecular hydrogen bonds and the impact of electronegative substitutions on the molecule's geometry . These findings suggest that "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" would also exhibit complex molecular interactions that could be studied using similar methods.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is influenced by the presence of various functional groups and the overall molecular structure. The studies provided do not detail specific chemical reactions for the compound , but they do highlight the reactivity of similar molecules. For instance, the oxadiazole moiety in the synthesized compounds is a result of a ring closure reaction, which is a key step in the synthesis process . Understanding the reactivity of similar functional groups could provide insights into the potential chemical reactions that "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives are determined by their molecular structure and substituents. The provided papers discuss the antibacterial and antiviral activities of these compounds, indicating their potential as therapeutic agents . Additionally, the compounds' interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase have been evaluated, showing varying degrees of inhibitory activity . These biological activities are indicative of the physical and chemical properties of the compounds, which could be relevant to "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" as well.

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Research has focused on the synthesis of compounds related to N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide, exploring their potential as pharmacological agents. For example, derivatives of imidazolyl and thiadiazolyl have been synthesized for their anticonvulsant and antiprotozoal activities, respectively. These studies have found that certain derivatives exhibit promising activities against seizures induced by maximal electroshock and protozoan parasites, suggesting potential therapeutic applications (Aktürk et al., 2002), (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antitumor Activities

Other research avenues include the exploration of antimicrobial and antitumor potentials. Novel sulfonamide derivatives have been synthesized to assess their antimicrobial properties. For instance, derivatives bearing different heterocyclic rings based on the ethyl nipecotate structure have demonstrated significant antibacterial activities (Nafeesa et al., 2017). Moreover, some synthesized derivatives have shown considerable antitumor activity against human tumor cell lines, highlighting the potential for developing new therapeutic agents targeting various cancers (Yurttaş et al., 2015).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies on N-substituted derivatives have revealed their potential as antibacterial agents and moderate inhibitors of specific enzymes, indicating their therapeutic relevance. The incorporation of oxadiazole moieties into the structure has led to compounds with significant antibacterial activity and moderate anti-enzymatic potential, with reduced cytotoxicity as a notable advantage (Siddiqui et al., 2014).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c1-2-3-5-16-8-10-18(11-9-16)24-20(26)15-27-21-23-12-13-25(21)19-7-4-6-17(22)14-19/h4,6-14H,2-3,5,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNBOOHXAPUONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)

![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)

![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)

![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)